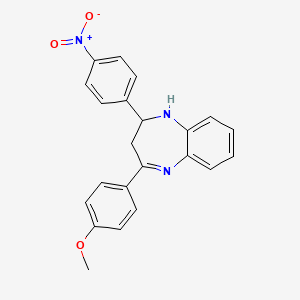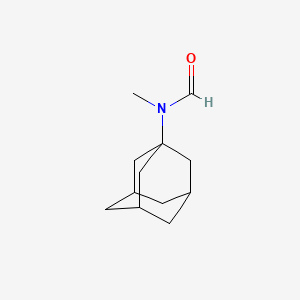![molecular formula C19H29NO6 B4921367 4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate (also known as MPEP) is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, fragile X syndrome, and addiction.
Mecanismo De Acción
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of mGluR5, MPEP reduces the release of glutamate and decreases excitatory neurotransmission, which can lead to neuroprotective effects in certain neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects, including reducing glutamate-mediated excitotoxicity, improving motor function, and enhancing cognitive function in animal models of neurological disorders. In addition, MPEP has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPEP in laboratory experiments is its selectivity for mGluR5, which allows for more precise investigation of the role of this receptor in neurological disorders. However, MPEP has some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are many potential future directions for research on MPEP and its therapeutic applications. One area of interest is investigating the use of MPEP in combination with other drugs to enhance its neuroprotective effects. In addition, further research is needed to better understand the precise mechanisms of action of MPEP and its potential for use in treating other neurological disorders. Finally, there is a need for more clinical trials to determine the safety and efficacy of MPEP in human patients.
Métodos De Síntesis
MPEP can be synthesized using a multi-step process, starting with 2-methylphenol and ethylene oxide to produce 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperidin-1-yl)propan-2-ol to yield MPEP. The final product is obtained as the oxalate salt.
Aplicaciones Científicas De Investigación
MPEP has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. For example, studies have shown that MPEP can improve motor function in animal models of Parkinson's disease by reducing glutamate-mediated excitotoxicity. In addition, MPEP has been shown to improve cognitive function in animal models of fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorder.
Propiedades
IUPAC Name |
4-methyl-1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15-7-9-18(10-8-15)11-12-19-13-14-20-17-6-4-3-5-16(17)2;3-1(4)2(5)6/h3-6,15H,7-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKSERHTXHKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921319.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4921322.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)